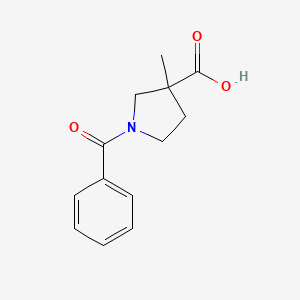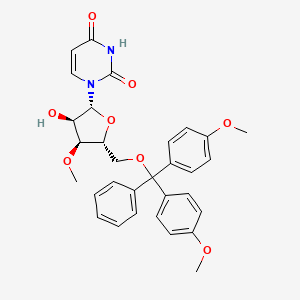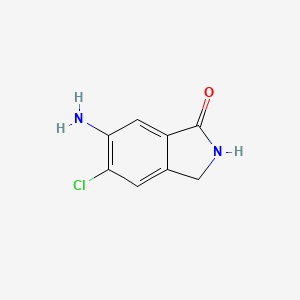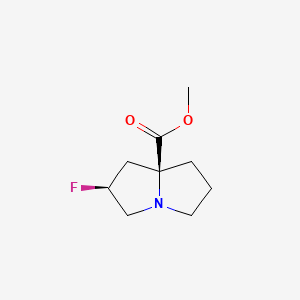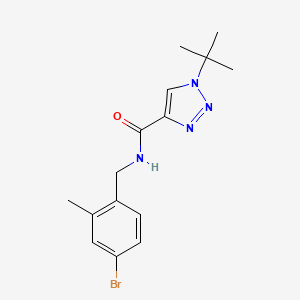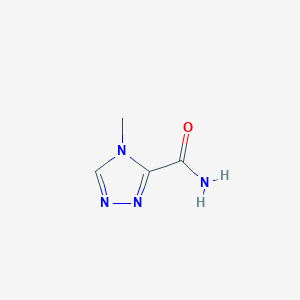
Isoatriplicolide tiglate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoatriplicolide tiglate is a sesquiterpene lactone compound isolated from the leaves of Paulownia coreana. It has garnered significant attention due to its potent antiproliferative properties, particularly against various cancer cell lines .
準備方法
Isoatriplicolide tiglate is typically isolated from the chloroform-soluble fraction of Paulownia coreana leaves. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization . detailed synthetic routes and industrial production methods are not extensively documented in the available literature.
化学反応の分析
Isoatriplicolide tiglate undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can convert this compound into different derivatives with varying degrees of biological activity.
Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Isoatriplicolide tiglate has been extensively studied for its antiproliferative effects on cancer cells. It has shown significant activity against breast and cervical cancer cell lines by inducing cell cycle arrest and apoptosis . Additionally, it has been investigated for its potential use in treating other forms of cancer and infectious diseases .
作用機序
The mechanism of action of isoatriplicolide tiglate involves both extrinsic and intrinsic pathways of apoptosis. It decreases the expression of pro-caspase 8, 9, and 3, which are key regulators of apoptotic cell death. This leads to the activation of caspase 8, 9, and 3, ultimately resulting in apoptosis . The compound also induces cell cycle arrest in the S/G2 phase, further inhibiting cancer cell proliferation .
類似化合物との比較
Isoatriplicolide tiglate is unique among sesquiterpene lactones due to its potent antiproliferative properties. Similar compounds include:
4,15-isoatriplicolide tiglate: A structural analogue with a γ,δ-double bond in an exocyclic position, making it more sensitive to nucleophilic attack.
Methacrylate and isobutyrate derivatives: These compounds also exhibit inhibitory activity against trypanothione reductase, an enzyme crucial for parasite survival.
This compound stands out due to its specific mechanism of inducing apoptosis and cell cycle arrest, making it a promising candidate for further research and potential therapeutic applications.
特性
分子式 |
C20H22O6 |
|---|---|
分子量 |
358.4 g/mol |
IUPAC名 |
[(4R,8S,9R,11R)-11-methyl-2,7-dimethylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.04,8]tetradec-1(13)-en-9-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H22O6/c1-6-10(2)18(22)25-15-9-20(5)16(21)8-13(26-20)11(3)7-14-17(15)12(4)19(23)24-14/h6,8,14-15,17H,3-4,7,9H2,1-2,5H3/b10-6+/t14-,15-,17+,20-/m1/s1 |
InChIキー |
BITFKDUCQOBZDL-KZSDYASMSA-N |
異性体SMILES |
C/C=C(\C)/C(=O)O[C@@H]1C[C@@]2(C(=O)C=C(O2)C(=C)C[C@@H]3[C@@H]1C(=C)C(=O)O3)C |
正規SMILES |
CC=C(C)C(=O)OC1CC2(C(=O)C=C(O2)C(=C)CC3C1C(=C)C(=O)O3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-methyl-4-[(1R)-1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one;hydrochloride](/img/structure/B13911288.png)
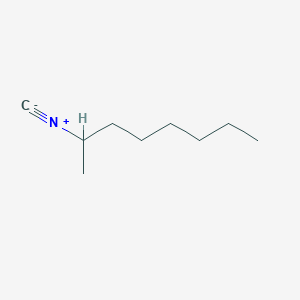



![(2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL](/img/structure/B13911319.png)
![1-Methoxy-4-[(1-methyl-2-propyn-1-yl)oxy]benzene](/img/structure/B13911327.png)
![2-[(2S)-2-hydroxypropyl]-6-methoxybenzonitrile](/img/structure/B13911332.png)
